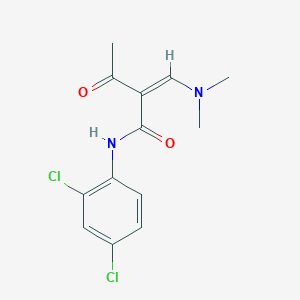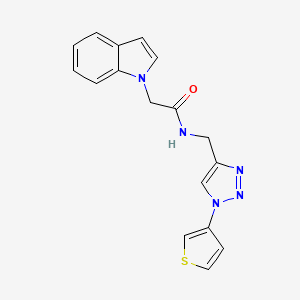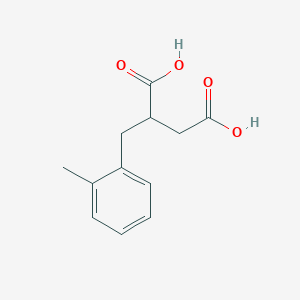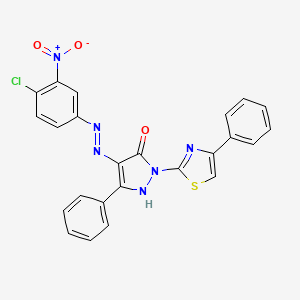
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2490418-66-9 . It has a molecular weight of 199.55 . This compound is a novel and potent drug compound that has recently gained attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Reactivity
- A study demonstrated the asymmetric intermolecular addition of non-acidic C–H bonds to imines, using the activating N-perfluorobutanesulfinyl imine substituent. This process achieved outstanding diastereoselectivity and allowed for the straightforward production of highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).
Analytical Chemistry Applications
- The compound's derivatives, particularly perfluoroacyl derivatives, have been evaluated for their use in GC-MS studies. These derivatives showed excellent resolution and unique fragmentation patterns, aiding in specific molecular individualization (Awad, Deruiter, & Clark, 2005).
Study of Molecular Structures and Complexes
- Research has focused on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, involving the study of equilibrium between free molecules and complexes of varying composition (Castaneda, Denisov, & Schreiber, 2001).
Synthesis of Perfluorochemicals
- A novel technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, was developed. This method is significant for the preparative-scale synthesis of these compounds, which are challenging to prepare by classical methods (Scherer, Yamanouchi, & Onox, 1990).
Synthesis of Pentafluorinated β-Hydroxy Ketones
- A process for producing pentafluorinated β-hydroxy ketones was developed, using LHMDS-promoted in situ generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates. This method is notable for its mild conditions and tolerance for a wide range of functional groups (Zhang & Wolf, 2012).
Environmental Impact and Emission Studies
- Studies on HFC-365mfc (1,1,1,3,3-pentafluorobutane), a chemical used for polyurethane foam blowing and a substitute for other compounds, focused on its detection in the atmosphere and estimation of emissions in Europe. This research is crucial for understanding the environmental impact of such chemicals (Stemmler et al., 2007).
Synthesis of Adamantane Derivatives
- Research on the synthesis of 1-aminobutan-3-one hydrochlorides in the adamantane series has been conducted. This involves the Mannich reaction of (1-adamantyl)acetone with various secondary amine hydrochlorides, demonstrating the compound's utility in creating new adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).
Kinetics of Amination Reactions
- A study on the amination of chloromethylated polystyrene with 2-aminobutanol explored the kinetics and reaction mechanism of this process, providing insights into the interaction of amines and polymers (Kawabe & Yanagita, 1971).
Safety and Hazards
The safety information for 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentafluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYZYINMWSFIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)


![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)
